molecular formula C10H20Cl2N4 B13635619 methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride

methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride

Cat. No.: B13635619
M. Wt: 267.20 g/mol
InChI Key: LHABQZXZFDBDBZ-WWPIYYJJSA-N
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Description

Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, and is often studied for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the propan-2-yl group. The final step involves the methylation of the amine group and the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-ol
  • (2S)-1-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-amine

Uniqueness

Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride stands out due to its specific methylation and dihydrochloride salt form, which may enhance its solubility, stability, and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific domains. Further research and development can unlock its full potential and applications.

Properties

Molecular Formula

C10H20Cl2N4

Molecular Weight

267.20 g/mol

IUPAC Name

(2S)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-N-methylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C10H18N4.2ClH/c1-9(11-2)7-13-5-6-14-10(8-13)3-4-12-14;;/h3-4,9,11H,5-8H2,1-2H3;2*1H/t9-;;/m0../s1

InChI Key

LHABQZXZFDBDBZ-WWPIYYJJSA-N

Isomeric SMILES

C[C@@H](CN1CCN2C(=CC=N2)C1)NC.Cl.Cl

Canonical SMILES

CC(CN1CCN2C(=CC=N2)C1)NC.Cl.Cl

Origin of Product

United States

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